molecular formula C20H32O3 B018770 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone CAS No. 153474-18-1

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

Cat. No.: B018770
CAS No.: 153474-18-1
M. Wt: 320.5 g/mol
InChI Key: JHAOQGVHOPJNOE-UHFFFAOYSA-N
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Description

OSM-S-341 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-341 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

The synthesis of OSM-S-341 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-341 undergoes various chemical reactions, including:

Scientific Research Applications

OSM-S-341 has been extensively studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures with low mammalian cell toxicity and a low propensity for resistance development Beyond its use in malaria research, the compound’s structure and reactivity make it a valuable tool in medicinal chemistry for developing new therapeutic agents

Mechanism of Action

The mechanism of action of OSM-S-341 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite. OSM-S-341 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This inhibition leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death . The compound’s selectivity for the parasite enzyme over the human counterpart is a key factor in its efficacy and safety profile.

Comparison with Similar Compounds

Properties

IUPAC Name

(4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-8-9-10-11-12-22-18-14(2)13-17(15(3)16(18)4)23-19(21)20(5,6)7/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAOQGVHOPJNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1C)OC(=O)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440144
Record name 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153474-18-1
Record name 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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